P6Mo18O73 heteropolyanion and its four-copper complex: theoretical and experimental investigation†
Dalton Transactions Pub Date: 2010-08-05 DOI: 10.1039/C000606H
Abstract
The non-classical KP6Mo18O73 heteropolyanion has been studied by the density functional theory (DFT) method, and the calculated geometry compares well with the experimental one. In fully oxidized [KP6Mo18O73]7− state, the dxy-orbitals centered at eight “belt”
![Graphical abstract: P6Mo18O73 heteropolyanion and its four-copper complex: theoretical and experimental investigation](http://scimg.chem960.com/usr/1/C000606H.jpg)
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Journal Name:Dalton Transactions
Research Products
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CAS no.: 124387-19-5
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CAS no.: 1623-99-0